molecular formula C9H16O2 B1475277 2,2-Dimethyl-3-(oxolan-3-yl)propanal CAS No. 1353004-20-2

2,2-Dimethyl-3-(oxolan-3-yl)propanal

Cat. No. B1475277
CAS RN: 1353004-20-2
M. Wt: 156.22 g/mol
InChI Key: LMGNQORXOKHPEM-UHFFFAOYSA-N
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Description

2,2-Dimethyl-3-(oxolan-3-yl)propanal, also known as 2,2-dimethyl-3-hydroxypropanal, is an organic compound with a molecular formula of C6H12O2. It is a colorless liquid with a faint odor and is slightly soluble in water. This compound has a wide range of applications in the fields of biochemistry and medicinal chemistry. It is used as a starting material for the synthesis of various compounds, such as drugs and other biologically active molecules.

Mechanism of Action

2,2-Dimethyl-3-(oxolan-3-yl)propanal is a versatile compound that can be used to synthesize a variety of compounds with different biological activities. The mechanism of action of these compounds depends on their structure and the biological target. For example, compounds synthesized from this compound-3-(oxolan-3-yl)propanal may act as inhibitors of enzymes, substrates for metabolic pathways, or agonists or antagonists of receptors.
Biochemical and Physiological Effects
The biochemical and physiological effects of compounds synthesized from this compound-3-(oxolan-3-yl)propanal depend on their structure and the biological target. Compounds synthesized from this compound-3-(oxolan-3-yl)propanal may act as inhibitors of enzymes, substrates for metabolic pathways, or agonists or antagonists of receptors. These compounds may have a variety of effects on the body, such as stimulating or inhibiting the activity of certain enzymes, affecting the metabolism of drugs, or affecting the activity of certain hormones or neurotransmitters.

Advantages and Limitations for Lab Experiments

2,2-Dimethyl-3-(oxolan-3-yl)propanal is a versatile compound that can be used to synthesize a variety of compounds with different biological activities. The advantages of using this compound-3-(oxolan-3-yl)propanal for laboratory experiments include its low cost and availability, its relatively simple synthesis, and its ability to be used as a starting material for the synthesis of a wide range of compounds. The main limitation of using this compound-3-(oxolan-3-yl)propanal for laboratory experiments is that the compounds synthesized from it may not be as potent or as specific as desired.

Future Directions

The use of 2,2-Dimethyl-3-(oxolan-3-yl)propanal in laboratory experiments is expected to continue to grow in the future. Potential future directions include the development of more efficient and specific synthesis methods, the exploration of new applications in biochemistry and medicinal chemistry, and the use of this compound-3-(oxolan-3-yl)propanal as a starting material for the synthesis of novel compounds with improved biological activity. Additionally, the use of this compound-3-(oxolan-3-yl)propanal in combination with other compounds may lead to the development of new compounds with improved biological activity.

Scientific Research Applications

2,2-Dimethyl-3-(oxolan-3-yl)propanal is used as a starting material in the synthesis of various compounds for scientific research. It is used in the synthesis of compounds for use in the study of molecular biology and biochemistry, such as inhibitors of enzymes and substrates for metabolic pathways. It is also used in the synthesis of compounds for use in the study of medicinal chemistry, such as drugs and other biologically active molecules.

properties

IUPAC Name

2,2-dimethyl-3-(oxolan-3-yl)propanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O2/c1-9(2,7-10)5-8-3-4-11-6-8/h7-8H,3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LMGNQORXOKHPEM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CC1CCOC1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

156.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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